

Spectroscopic Data Interpretation of p-Coumaraldehyde: A Technical Guide

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Compound of Interest

Compound Name: *p*-Coumaraldehyde

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **p-coumaraldehyde**, a naturally occurring phenolic compound. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for the identification and characterization of this and similar compounds in research, and drug development.

Spectroscopic Data Summary

The structural elucidation of **p-coumaraldehyde** is critically supported by NMR and MS data. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

^1H and ^{13}C NMR Spectroscopic Data

The NMR data presented below was acquired in Dimethyl Sulfoxide (DMSO-d_6) at 298K on a Bruker DMX-500MHz spectrometer.[1]

Table 1: ^1H NMR Spectroscopic Data for **p-Coumaraldehyde**

Atom Label	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-7	9.58	d	7.8
H-2, H-6	7.61	d	8.6
H-8	7.45	d	15.9
H-3, H-5	6.84	d	8.6
H-9	6.66	dd	15.9, 7.8
OH	10.2 (broad s)	s	-

Table 2: ^{13}C NMR Spectroscopic Data for **p-Coumaraldehyde**

Atom Label	Chemical Shift (δ) ppm
C-9	194.04
C-4	160.60
C-7	153.75
C-2, C-6	130.95
C-8	125.21
C-1	125.42
C-3, C-5	115.95

Mass Spectrometry Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. The monoisotopic molecular weight of **p-coumaraldehyde** is 148.0524 g/mol .[\[2\]](#)[\[3\]](#)

Table 3: High-Resolution Mass Spectrometry (HRMS-MS/MS) Fragmentation Data for **p-Coumaraldehyde**

Precursor Ion (m/z)	Fragmentation Ion (m/z)	Relative Abundance
149.0598 (M+H) ⁺	131.0489	54.70%
149.0598 (M+H) ⁺	121.0645	22.00%
149.0598 (M+H) ⁺	103.0541	9.70%
149.0598 (M+H) ⁺	132.0506	4.90%

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data. The following are representative protocols for the NMR and MS analysis of **p-coumaraldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is designed for the structural elucidation of phenolic compounds like **p-coumaraldehyde**.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the purified **p-coumaraldehyde** sample.
 - Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often suitable for phenolic compounds due to its ability to dissolve a wide range of organic molecules and the presence of a residual solvent peak that is easily identifiable.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrument Parameters (for a 500 MHz Spectrometer):
 - ¹H NMR:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: Approximately 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds. A longer delay ensures full relaxation of protons, which is crucial for accurate integration.
- Number of Scans: 8-16, depending on the sample concentration.
- Temperature: 298 K (25 °C).
- ¹³C NMR:
 - Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.
 - Spectral Width: Approximately 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum to obtain pure absorption peaks.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
 - Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS) Protocol

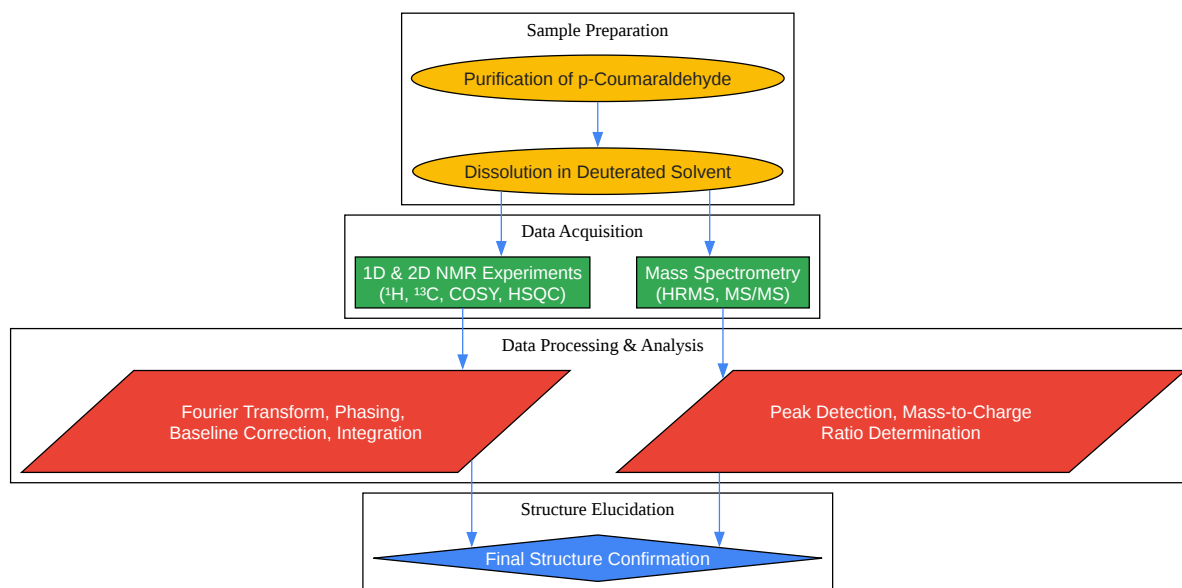
This protocol is suitable for the analysis of small organic molecules like **p-coumaraldehyde** using Electrospray Ionization (ESI) Mass Spectrometry.

- Sample Preparation:
 - Prepare a stock solution of the **p-coumaraldehyde** sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
 - Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. The final solution should be free of any particulate matter; filter if necessary.^[4]
- Instrumentation and Parameters (ESI-MS):
 - Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for detecting protonated molecules $[M+H]^+$.
 - Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.
 - Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, Liquid Chromatography (LC) can be coupled to the mass spectrometer (LC-MS) for separation prior to analysis.
 - Capillary Voltage: 3-5 kV.
 - Nebulizing Gas (e.g., Nitrogen) Flow Rate: Adjusted to ensure stable spray.
 - Drying Gas (e.g., Nitrogen) Flow Rate and Temperature: Optimized to desolvate the ions efficiently (e.g., 5-10 L/min at 200-350 °C).
 - Mass Range: Scan a range appropriate for the expected molecular weight, for instance, m/z 50-500.

- Data Acquisition and Analysis:
 - Acquire the full scan mass spectrum to identify the molecular ion peak.
 - For structural confirmation, perform tandem mass spectrometry (MS/MS) on the isolated molecular ion. This involves fragmenting the precursor ion and analyzing the resulting product ions to elucidate the fragmentation pattern.
 - Analyze the accurate mass measurement to determine the elemental composition of the parent and fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic data interpretation and the chemical structure of **p-coumaraldehyde** with atom labeling corresponding to the NMR data.



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Caption: Workflow for Spectroscopic Data Interpretation.

Caption: Structure of **p-Coumaraldehyde** with Atom Labeling.

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